Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[211]hexane family, known for their strained ring systems which make them interesting subjects in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the radical asymmetric intramolecular cyclopropanation of aldehydes. This method uses a Cu(I)/secondary amine cooperative catalyst to construct the bicyclo[3.1.0]hexane skeleton with high efficiency and enantioselectivity . Another approach involves photoredox-mediated (3 + 2) annulation between diester-substituted cyclopropenes and aminocyclopropanes under mild conditions .
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable photochemical reactions. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable method . This approach allows for the efficient and modular synthesis of bicyclo[2.1.1]hexane derivatives, which can be further functionalized for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Photocatalysts: For photoredox reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets. The strained ring system can undergo strain-release transformations, making it reactive towards different biological and chemical pathways. The iodomethyl group can participate in substitution reactions, altering the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[2.1.1]hexane Derivatives: Other derivatives with different substituents on the bicyclic framework.
Properties
Molecular Formula |
C13H21IO3 |
---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C13H21IO3/c1-3-5-6-10-13(11(15)16-4-2)7-12(8-13,9-14)17-10/h10H,3-9H2,1-2H3 |
InChI Key |
CYRAREJUSVUEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2(CC(C2)(O1)CI)C(=O)OCC |
Origin of Product |
United States |
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